molecular formula C27H39Gd B1602491 Tris(tetramethylcyclopentadienyl)gadolinium(III) CAS No. 308847-85-0

Tris(tetramethylcyclopentadienyl)gadolinium(III)

Cat. No.: B1602491
CAS No.: 308847-85-0
M. Wt: 520.8 g/mol
InChI Key: HJKCHNDMWJQGKU-UHFFFAOYSA-N
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Description

Tris(tetramethylcyclopentadienyl)gadolinium(III) is an organometallic compound with the chemical formula C27H39Gd. It is composed of a gadolinium ion coordinated to three tetramethylcyclopentadienyl ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(tetramethylcyclopentadienyl)gadolinium(III) typically involves the reaction of gadolinium chloride with tetramethylcyclopentadienyl lithium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures to prevent decomposition of the product. The general reaction scheme is as follows:

GdCl3+3LiC5HMe4Gd(C5HMe4)3+3LiCl\text{GdCl}_3 + 3 \text{LiC}_5\text{HMe}_4 \rightarrow \text{Gd(C}_5\text{HMe}_4\text{)}_3 + 3 \text{LiCl} GdCl3​+3LiC5​HMe4​→Gd(C5​HMe4​)3​+3LiCl

Industrial Production Methods

Industrial production methods for Tris(tetramethylcyclopentadienyl)gadolinium(III) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Tris(tetramethylcyclopentadienyl)gadolinium(III) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form gadolinium oxides.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state gadolinium compounds.

    Substitution: The tetramethylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Ligand exchange reactions can be facilitated by using strong nucleophiles or electrophiles.

Major Products Formed

Scientific Research Applications

Tris(tetramethylcyclopentadienyl)gadolinium(III) has several scientific research applications, including:

    Materials Science: Used as a precursor for the synthesis of gadolinium-containing materials with magnetic properties.

    Catalysis: Acts as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Medical Imaging: Investigated for use in magnetic resonance imaging (MRI) as a contrast agent due to its paramagnetic properties.

    Biological Research: Studied for its potential effects on biological systems and its use in biochemical assays.

Mechanism of Action

The mechanism of action of Tris(tetramethylcyclopentadienyl)gadolinium(III) involves its interaction with molecular targets through coordination chemistry. The gadolinium ion can interact with various substrates, facilitating catalytic reactions. In medical imaging, its paramagnetic properties enhance the contrast of MRI images by affecting the relaxation times of nearby hydrogen nuclei.

Comparison with Similar Compounds

Similar Compounds

  • Tris(cyclopentadienyl)gadolinium(III)
  • Tris(methylcyclopentadienyl)gadolinium(III)
  • Tris(ethylcyclopentadienyl)gadolinium(III)

Uniqueness

Tris(tetramethylcyclopentadienyl)gadolinium(III) is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide steric hindrance and electronic effects that influence its reactivity and stability. This makes it distinct from other similar compounds with different cyclopentadienyl derivatives .

Properties

CAS No.

308847-85-0

Molecular Formula

C27H39Gd

Molecular Weight

520.8 g/mol

IUPAC Name

gadolinium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene

InChI

InChI=1S/3C9H13.Gd/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;

InChI Key

HJKCHNDMWJQGKU-UHFFFAOYSA-N

SMILES

C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[Gd+3]

Canonical SMILES

C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Gd]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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